

# Ammonium Dihydrogen Phosphate: A Versatile and Eco-Friendly Catalyst in Organic Synthesis

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## Compound of Interest

Compound Name: Ammonium dihydrogen phosphate

Cat. No.: B045959

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Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

**Ammonium dihydrogen phosphate** (ADP), a readily available, inexpensive, and non-toxic salt, has emerged as a highly effective and environmentally benign Brønsted acid catalyst in a variety of organic transformations. Its application in multicomponent reactions is particularly noteworthy, offering significant advantages in terms of operational simplicity, high yields, and adherence to the principles of green chemistry. This document provides detailed application notes and experimental protocols for the use of ADP as a catalyst in three key organic syntheses: the Biginelli reaction for the preparation of dihydropyrimidinones, the synthesis of amidoalkyl naphthols, and the formation of quinoxaline derivatives.

## Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a  $\beta$ -ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities. **Ammonium dihydrogen phosphate** serves as an efficient catalyst for this reaction, particularly under solvent-free conditions.

## Quantitative Data

The catalytic efficiency of **ammonium dihydrogen phosphate** in the Biginelli reaction is demonstrated by the high yields obtained with a variety of substituted aromatic aldehydes.

Entry	Aldehyde (Ar)	Product	Time (min)	Yield (%)
1	C <sub>6</sub> H <sub>5</sub>	4a	30	92
2	4-ClC <sub>6</sub> H <sub>4</sub>	4b	25	95
3	4-NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub>	4c	20	96
4	4-CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub>	4d	40	90
5	4-CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub>	4e	35	93
6	3-NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub>	4f	25	94
7	2-ClC <sub>6</sub> H <sub>4</sub>	4g	45	88
8	4-HOC <sub>6</sub> H <sub>4</sub>	4h	50	85

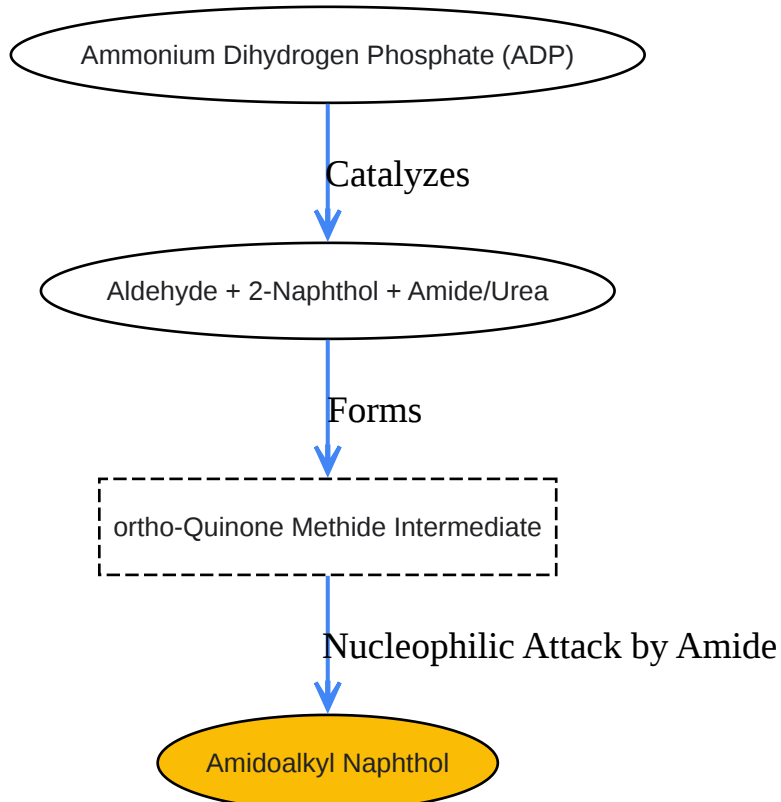
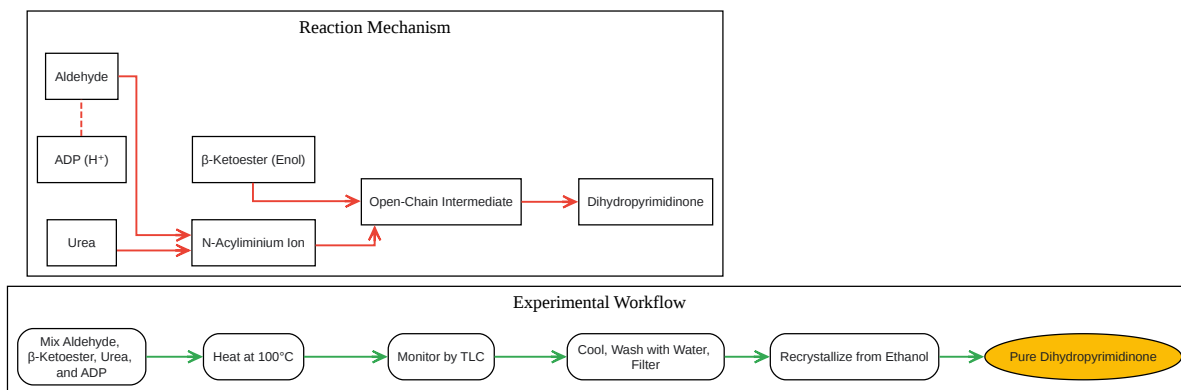
## Experimental Protocol

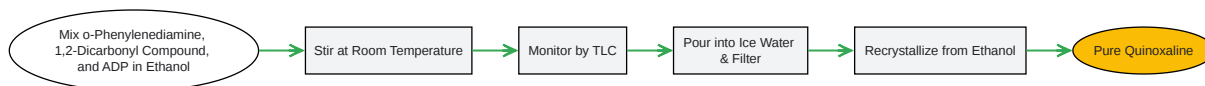
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (4a-h):

A mixture of the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and **ammonium dihydrogen phosphate** (1 mmol, 10 mol%) is heated in a round-bottomed flask at 100°C for the specified time (refer to the table above). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with cold water. The solid product is collected by filtration, dried, and recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

## Proposed Mechanism and Workflow

**Ammonium dihydrogen phosphate** acts as a Brønsted acid, protonating the aldehyde to facilitate the formation of an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.





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